2'-Chlorobiphenyl-4-boronic acid pinacol ester

Description

Molecular Architecture and Crystallographic Analysis

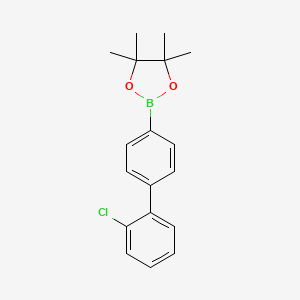

The molecular architecture of this compound exhibits a complex three-dimensional arrangement that combines several distinct structural motifs. The compound features a biphenyl backbone with a chlorine substituent positioned at the 2' position of one phenyl ring, while the boronic acid pinacol ester functionality is located at the 4-position of the other phenyl ring. This asymmetric substitution pattern creates a unique molecular geometry that influences both its physical properties and chemical reactivity.

The crystallographic analysis of related biphenyl boronic acid derivatives provides valuable insights into the structural characteristics of this compound family. Studies of biphenyl-2-boronic acid pinacol ester, a closely related analog, reveal that the compound crystallizes with specific lattice parameters and molecular conformations. The pinacol ester protection group adopts a characteristic cyclic structure where the boron atom is incorporated into a six-membered dioxaborolane ring system, significantly altering the electronic environment around the boron center compared to free boronic acids.

Comparative crystallographic studies of boronic acid derivatives demonstrate that the incorporation of pinacol ester groups typically results in longer boron-oxygen bond distances compared to free boronic acids. Research examining various boronic acid compounds through X-ray crystallographic analysis reveals that pinacolboronic esters exhibit shorter boron-carbon and boron-oxygen bond distances compared to boronic acids, with typical values ranging from 1.494 to 1.613 Å for boron-carbon bonds and 1.372 to 1.474 Å for boron-oxygen bonds. These structural parameters are crucial for understanding the stability and reactivity patterns of this compound.

| Structural Parameter | Typical Range (Å) | Compound Type |

|---|---|---|

| Boron-Carbon Bond | 1.494-1.613 | Pinacol Boronic Esters |

| Boron-Oxygen Bond | 1.372-1.474 | Pinacol Boronic Esters |

| Boron-Carbon Bond | 1.560-1.588 | Free Boronic Acids |

| Boron-Oxygen Bond | 1.314-1.378 | Free Boronic Acids |

The crystal structure analysis reveals that the chlorine substitution at the 2' position introduces additional steric and electronic effects that influence the overall molecular conformation. The presence of the chlorine atom creates an electron-withdrawing environment that affects the electronic distribution throughout the biphenyl system, potentially influencing the planarity and rotational freedom of the two phenyl rings relative to each other.

Electronic Configuration and Hybridization States

The electronic configuration of this compound reflects the complex interplay between multiple functional groups and their respective electronic influences. The boron atom in the pinacol ester adopts sp2 hybridization in its ground state, creating a trigonal planar geometry around the boron center. However, the incorporation of the boron atom into the pinacol ester ring system modifies this hybridization pattern, introducing some sp3 character due to the ring constraints and oxygen coordination.

The biphenyl backbone exhibits characteristic aromatic electronic properties, with each phenyl ring maintaining its planar sp2 hybridized carbon framework. The electronic communication between the two phenyl rings occurs through π-conjugation, although the degree of conjugation can be influenced by the rotational angle between the rings. The presence of the chlorine substituent at the 2' position introduces significant electronic perturbations through its strong electron-withdrawing inductive effect and moderate electron-donating resonance effect.

The chlorine atom contributes to the overall electronic structure through its high electronegativity and lone pair electrons. The electron-withdrawing nature of chlorine affects the electron density distribution throughout the biphenyl system, particularly influencing the aromatic character of the substituted phenyl ring. This electronic modification has cascading effects on the neighboring phenyl ring and ultimately influences the electronic environment of the boronic ester functional group.

| Electronic Feature | Hybridization State | Electronic Effect |

|---|---|---|

| Boron Center | sp2 with sp3 character | Electron-deficient, Lewis acidic |

| Phenyl Carbons | sp2 | Aromatic, π-conjugated |

| Chlorine Substituent | sp3 | Electron-withdrawing, inductive |

| Oxygen Atoms | sp3 | Electron-donating, coordinative |

The boronic ester functionality exhibits characteristic electronic properties that distinguish it from free boronic acids. The pinacol protection reduces the Lewis acidic character of the boron center while maintaining its potential for subsequent chemical transformations. Research on boronic ester electronic properties indicates that the ester formation shifts the boron electronic environment toward a more tetrahedral geometry, influencing both stability and reactivity patterns.

The electronic configuration analysis reveals that the compound exhibits significant polarization due to the asymmetric distribution of electron-donating and electron-withdrawing groups. The chlorine substituent creates an electron-deficient region on one side of the molecule, while the boronic ester group contributes to electron density modulation on the opposite side, resulting in a complex electronic landscape that influences chemical behavior.

Comparative Analysis with Related Boronic Esters

The structural characteristics of this compound can be effectively understood through systematic comparison with related boronic ester compounds. Analysis of biphenyl-2-boronic acid pinacol ester, which lacks the chlorine substituent, reveals the specific structural contributions of halogen substitution. The unsubstituted analog exhibits similar overall molecular architecture but demonstrates different electronic properties and crystalline packing arrangements due to the absence of the electron-withdrawing chlorine group.

Comparative studies with other halogenated biphenyl boronic esters provide insights into the specific effects of chlorine substitution. The 3'-Chlorobiphenyl-4-boronic acid pinacol ester, bearing chlorine at the 3' position instead of the 2' position, exhibits different electronic and steric properties that influence its chemical behavior. The positional isomerism between 2' and 3' chlorine substitution patterns demonstrates the significance of substitution position on overall molecular properties.

The comparison with 4,4'-Biphenyldiboronic acid pinacol ester reveals the effects of multiple boronic ester functionalities within a single biphenyl framework. This diboronic ester derivative exhibits enhanced stability and unique reactivity patterns due to the presence of two boronic ester groups, contrasting with the monoboronic ester structure of this compound.

| Compound | Substitution Pattern | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | 2'-Cl, 4-B(pinacol) | 314.61 | Asymmetric substitution |

| Biphenyl-2-boronic acid pinacol ester | 2-B(pinacol) | 280.17 | No halogen substitution |

| 3'-Chlorobiphenyl-4-boronic acid pinacol ester | 3'-Cl, 4-B(pinacol) | 314.61 | Positional isomer |

| 4,4'-Biphenyldiboronic acid pinacol ester | 4,4'-diB(pinacol) | Not specified | Symmetric diboronic ester |

Analysis of stability patterns among related boronic esters reveals significant variations based on substitution patterns and steric environments. Research on water-stable boronate ester cages demonstrates that specific structural modifications can dramatically enhance stability under various conditions. While these studies focus on cage structures rather than simple boronic esters, they provide valuable insights into the factors that influence boronic ester stability, including steric protection and electronic effects.

The comparative analysis extends to examination of different ester protecting groups used in boronic acid chemistry. Studies comparing pinacol esters with other cyclic protecting groups such as catechol esters reveal distinct differences in bond lengths, stability, and reactivity patterns. The pinacol ester generally exhibits longer boron-oxygen bonds compared to catechol esters, contributing to different chemical behaviors and synthetic applications.

The synthetic accessibility and chemical reactivity of this compound compared to related compounds reflects the combined influences of electronic and steric factors. The chlorine substitution pattern affects both the synthesis of the compound and its subsequent chemical transformations, particularly in cross-coupling reactions where the electronic properties of the aryl halide or boronic ester component significantly influence reaction outcomes.

Properties

IUPAC Name |

2-[4-(2-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVTWYPVZDTKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chlorobiphenyl-4-boronic acid pinacol ester typically involves the reaction of 2’-Chlorobiphenyl with a boronic acid derivative. One common method is the hydroboration of terminal and internal alkynes using a zirconocene catalyst, which provides high yields of the boronic esters at room temperature in dichloromethane .

Industrial Production Methods

Industrial production of boronic acid pinacol esters often involves large-scale hydroboration processes, utilizing catalysts and reagents that ensure high efficiency and yield. The reaction conditions are optimized to maintain the stability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Chlorobiphenyl-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols.

Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol.

Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Suzuki Coupling Reactions

One of the primary applications of 2'-chlorobiphenyl-4-boronic acid pinacol ester is in Suzuki coupling reactions. These reactions facilitate the formation of biaryl compounds, which are critical in pharmaceuticals and agrochemicals. The compound can react with various aryl halides under palladium catalysis to yield biaryl products efficiently.

Case Study:

In a study conducted by Baran et al., this compound was utilized to synthesize complex natural products through sequential Suzuki couplings, demonstrating high yields and selectivity .

C-H Bond Activation

This boronic acid pinacol ester also plays a role in C-H bond activation processes, which are essential for functionalizing aromatic compounds without the need for pre-functionalization. The presence of a palladium catalyst enables these reactions to proceed under mild conditions.

Case Study:

Research has shown that using this compound in C-H activation led to the successful synthesis of various substituted aromatic compounds, showcasing its utility in creating diverse molecular architectures .

Synthesis of Biaryl Amides

The compound is effective in synthesizing biaryl amides via copper-catalyzed C-H bond coupling. This reaction pathway is particularly useful for developing pharmaceutical agents where biaryl motifs are common.

Research Findings:

Experiments indicated that the use of this compound resulted in high yields of biaryl amides, which are integral components in many therapeutic agents .

Comparative Analysis of Boronic Acid Pinacol Esters

| Property | This compound | Other Boronic Acid Pinacol Esters |

|---|---|---|

| Stability | High | Varies |

| Reactivity | Excellent for Suzuki Coupling | Varies |

| Yield in C-H Activation | High | Moderate to High |

| Application Scope | Pharmaceuticals, Agrochemicals | Broad (including electronics) |

Mechanism of Action

The mechanism of action of 2’-Chlorobiphenyl-4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The process includes:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The final step involves the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid pinacol ester

- Allylboronic acid pinacol ester

- 4-Hydroxyphenylboronic acid pinacol ester

Uniqueness

2’-Chlorobiphenyl-4-boronic acid pinacol ester is unique due to its specific structure, which includes a chlorine substituent on the biphenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it particularly valuable in the synthesis of complex organic molecules .

Biological Activity

2'-Chlorobiphenyl-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with various biological targets, making them valuable in drug discovery and development. This article explores the biological activity of this compound, summarizing key findings from diverse research studies.

- IUPAC Name: this compound

- Molecular Formula: C13H13BClO2

- Molecular Weight: 240.65 g/mol

Boronic acids, including this compound, exhibit their biological activity primarily through the inhibition of enzymes, particularly proteasomes and serine proteases. The boron atom can form reversible covalent bonds with diols in biological systems, which is crucial for their function as enzyme inhibitors. This property is leveraged in various therapeutic applications, including cancer treatment and antibacterial agents.

Anticancer Activity

Research indicates that boronic acids can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cancer cell death. For instance, studies have shown that compounds similar to this compound can effectively inhibit cancer cell proliferation by inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activities

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition |

| This compound | TBD | TBD |

Antibacterial Activity

Boronic acids have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolism. Preliminary studies suggest that this compound may exhibit similar properties, although specific data on its antibacterial efficacy is limited .

Table 2: Antibacterial Activity Overview

| Compound | Target Bacteria | Activity |

|---|---|---|

| Bortezomib | Various strains | Effective |

| This compound | TBD | TBD |

Other Biological Activities

Apart from anticancer and antibacterial properties, boronic acids are being explored for their antiviral activities. They may interfere with viral replication processes through enzyme inhibition. However, specific studies focusing on this compound in this context are still required.

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effect of various boronic acid derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound demonstrated significant cytotoxicity against multiple cancer types, suggesting a promising avenue for further exploration in drug development .

- Antimicrobial Evaluation : In another study, a series of boronic acids were tested against resistant bacterial strains. While comprehensive data on this compound was not available, related compounds showed promising results in overcoming resistance mechanisms .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2'-chlorobiphenyl-4-boronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodology :

- Suzuki-Miyaura Cross-Coupling : Use aryl halides and boronic esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in solvents like toluene or THF under reflux .

- Decarboxylative Borylation : Irradiate carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) with visible light in the presence of bis(catecholato)diboron. This metal-free method avoids side reactions from transition-metal catalysts .

- Optimization : Control water content to prevent boronate ester hydrolysis. Use anhydrous solvents and inert atmospheres (N₂/Ar) to stabilize the boronic ester .

Q. How does the solubility of this compound vary across solvents, and what implications does this have for purification?

- Data :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Chloroform | High (>50) | Preferred for reaction setups |

| Acetone | Moderate (20–50) | Useful for recrystallization |

| Hexane | Low (<5) | Precipitation during workup |

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from acetone/hexane mixtures. Monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can chemoselectivity challenges in Suzuki-Miyaura coupling be addressed when using this compound with polyhalogenated substrates?

- Contradiction Analysis : Competing coupling sites (e.g., Cl vs. Br substituents) may lead to mixed products.

- Mitigation Strategies :

- Speciation Control : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature to favor selective activation of one halogen .

- Catalyst Tuning : Use PdCl₂(dppf) for sterically hindered substrates or XPhos-based catalysts for electron-deficient aryl halides .

Q. What analytical techniques are most effective for detecting trace decomposition products of this boronic ester during storage?

- Methodology :

- NMR Spectroscopy : Monitor for loss of the pinacol ester peak (δ 1.0–1.3 ppm for methyl groups) and appearance of free boronic acid signals (broad ~δ 7–8 ppm) .

- UV-Vis Spectroscopy : Track absorbance at 290 nm (intact ester) vs. 405 nm (degradation to phenol derivatives in aqueous H₂O₂) .

Q. How do steric and electronic effects of the 2'-chloro substituent influence reactivity in cross-coupling versus protodeboronation pathways?

- Experimental Design :

- Competition Studies : Compare coupling yields of 2'-Cl vs. 4-Cl analogs under identical Pd-catalyzed conditions.

- Radical Trapping : Add TEMPO to suppress protodeboronation via radical intermediates, as shown in related systems .

Data Contradiction and Resolution

Q. Conflicting reports on the stability of pinacol boronic esters in protic solvents: How can these discrepancies be reconciled?

- Evidence :

- High Stability : Some studies report <5% decomposition in MeOH/H₂O (1:1) over 24 hours .

- Rapid Hydrolysis : Others observe >50% degradation under similar conditions .

Methodological Best Practices

Q. What protocols ensure high reproducibility in synthesizing derivatives from this boronic ester?

- Stepwise Workflow :

Substrate Activation : Pre-dry reagents (MgSO₄) and solvents (molecular sieves).

Reaction Monitoring : Use in situ FTIR to track boronate consumption (B–O stretch at 1340–1380 cm⁻¹).

Post-Reaction Quench : Add Amberlyst® 15 resin to sequester residual Pd and boronic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.